Empa

Overview

Description

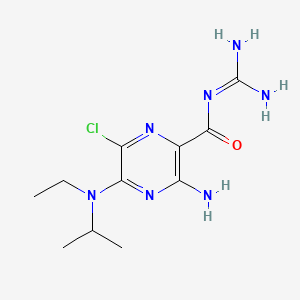

Empagliflozin is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). It is primarily used in the treatment of type 2 diabetes mellitus by reducing blood glucose levels through the inhibition of glucose reabsorption in the kidneys . Empagliflozin has also shown cardiovascular benefits, including reducing the risk of hospitalization for heart failure and cardiovascular death .

Scientific Research Applications

Empagliflozin has a wide range of scientific research applications:

Chemistry: Empagliflozin is used as a model compound in studies of SGLT2 inhibitors and their chemical properties.

Biology: Research on empagliflozin includes its effects on cellular glucose uptake and metabolism.

Medicine: Empagliflozin is extensively studied for its therapeutic effects in diabetes, heart failure, and kidney disease.

Industry: Empagliflozin is used in the pharmaceutical industry for the development of new drugs targeting glucose reabsorption

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Empagliflozin, also known as Empa, is a potent and selective inhibitor of the sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is the primary transporter responsible for the reabsorption of glucose in the kidney . By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to an increase in glucose excretion in the urine .

Mode of Action

This compound works by selectively inhibiting SGLT2 in the proximal tubule of the kidney . This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the circulation . As a result, there is an increase in urinary glucose excretion and a consequent reduction in blood glucose levels .

Biochemical Pathways

This compound’s action on SGLT2 affects several biochemical pathways. It has been shown to downregulate the nucleotide-binding domain and leucine-rich repeat containing protein 3 (NLRP3) signaling pathway . Additionally, this compound upregulates the expression of mitochondrial fusion-related genes, Mitofusin 1 (Mfn1) and optic atrophy 1 (Opa1) . These changes contribute to the anti-inflammatory therapeutic effect of this compound .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations after approximately 1.33–3.0 hours . The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies . Increases in exposure are dose-proportional, and steady state is reached after day 6 . This compound’s pharmacokinetics are linear with respect to time . No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease .

Result of Action

The primary result of this compound’s action is the lowering of blood glucose levels . By increasing glucose excretion in the urine, this compound effectively reduces hyperglycemia in patients with type 2 diabetes . Additionally, this compound has been shown to have cardio-renal benefits . It can attenuate microglia-mediated neuroinflammation, prevent retinal ganglion cell loss in retinal ischemia and reperfusion injury , and improve myocardial strain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet and exercise regimen . Furthermore, the presence of other medical conditions, such as heart or kidney disease, can also impact the drug’s action and stability . It’s important to note that before initiating this compound, renal function should be carefully assessed and monitored closely in the initial four weeks, for a potentially temporary decline in kidney function .

Biochemical Analysis

Biochemical Properties

Empagliflozin competitively antagonizes orexin-A- and orexin-B-evoked accumulation of [3H]inositol phosphates (IP) at hOX (2) receptors . It binds to human and rat OX (2)-HEK293 membranes with K (D) values of 1.1 and 1.4 nmol x L (-1) respectively .

Cellular Effects

Empagliflozin has been shown to reduce the severity of tissue injury in experimental colitis . This protective effect may be related to the antioxidative effects of Empagliflozin .

Molecular Mechanism

Empagliflozin is a high-affinity, reversible and selective OX (2) receptor antagonist . It is active in vivo, which should prove useful for analysis of OX (2) receptor function .

Temporal Effects in Laboratory Settings

The in vivo activity of Empagliflozin was assessed by reversal of [Ala (11),D-Leu (15)]orexin-B-induced hyperlocomotion during the resting phase in mice . Empagliflozin, injected i.p. in rats during the active phase, reduced locomotor activity dose-dependently .

Dosage Effects in Animal Models

Empagliflozin significantly reversed [Ala (11),D-Leu (15)]orexin-B-induced hyperlocomotion dose-dependently during the resting phase in mice .

Metabolic Pathways

Empagliflozin is involved in the regulation of the sleep-wake state . It is abundantly found in the tuberomammillary nucleus, an important site for this regulation .

Transport and Distribution

The distribution and abundance of OX (2) receptors in rat brain were determined by quantitative autoradiography .

Subcellular Localization

Empagliflozin is localized in the tuberomammillary nucleus . This localization is important for its role in the regulation of the sleep-wake state .

Preparation Methods

Synthetic Routes and Reaction Conditions

Empagliflozin is synthesized through a multi-step process involving several key intermediates. The synthesis typically begins with the preparation of a benzyl-protected glucose derivative, which undergoes a series of reactions including glycosylation, deprotection, and coupling with a benzylphenyl group. The final product is obtained after purification and crystallization .

Industrial Production Methods

In industrial settings, the production of empagliflozin involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Empagliflozin undergoes several types of chemical reactions, including:

Oxidation: Empagliflozin can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups in empagliflozin, potentially altering its pharmacological properties.

Substitution: Empagliflozin can undergo substitution reactions, particularly at the glucose moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Dapagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.

Canagliflozin: Also an SGLT2 inhibitor, but with a slightly different chemical structure and pharmacokinetic profile.

Ertugliflozin: A newer SGLT2 inhibitor with comparable efficacy and safety.

Uniqueness of Empagliflozin

Empagliflozin is unique due to its high selectivity for SGLT2 over other glucose transporters, which contributes to its efficacy and safety profile. Additionally, empagliflozin has demonstrated significant cardiovascular benefits, making it a preferred choice for patients with type 2 diabetes and cardiovascular risk .

Properties

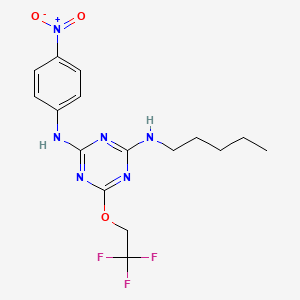

IUPAC Name |

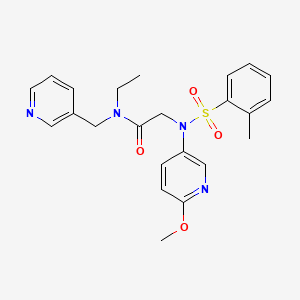

N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-4-26(16-19-9-7-13-24-14-19)23(28)17-27(20-11-12-22(31-3)25-15-20)32(29,30)21-10-6-5-8-18(21)2/h5-15H,4,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPHTXTWFHVJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=CC=C1)C(=O)CN(C2=CN=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045254 | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680590-49-2 | |

| Record name | N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680590-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Empa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680590492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680590-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87V86D7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

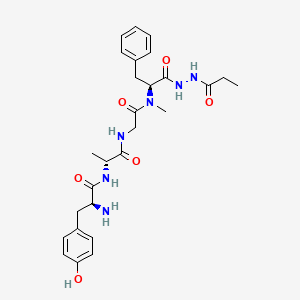

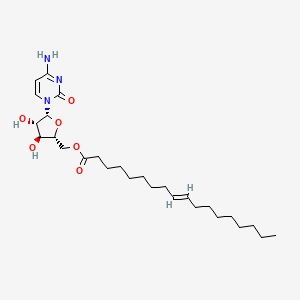

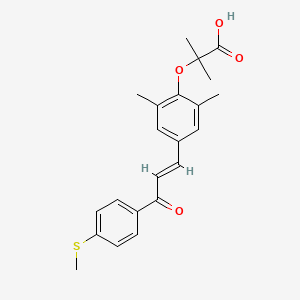

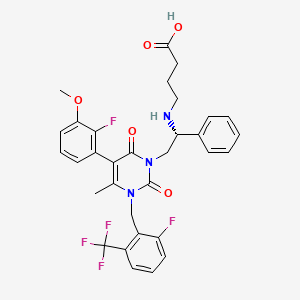

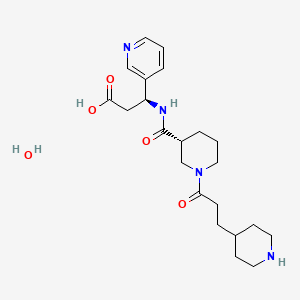

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of empagliflozin?

A1: Empagliflozin primarily acts by inhibiting SGLT2, which is responsible for glucose reabsorption in the proximal renal tubules. [, ] This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. []

Q2: How does empagliflozin impact cardiac energetics during ischemia/reperfusion?

A3: Empagliflozin appears to improve cardiac function and energetics during ischemia/reperfusion by promoting a metabolic shift from glucose oxidation to increased ketone utilization. [] This effect has been observed even under conditions of constant substrate supply, suggesting a direct modulation of cardiac substrate preference. []

Q3: What cardiovascular benefits have been observed with empagliflozin in clinical trials?

A4: The EMPA-REG OUTCOME trial revealed that empagliflozin significantly reduced the risk of cardiovascular death, hospitalization for heart failure, and major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease. [, , , , ]

Q4: Does empagliflozin offer renal protection in patients with diabetes?

A5: Evidence suggests that empagliflozin might offer renoprotective benefits. The this compound-REG OUTCOME trial reported a slower progression of kidney disease and a reduced risk of clinically relevant renal events compared to placebo in patients with type 2 diabetes at high cardiovascular risk. [, ]

Q5: Does empagliflozin impact circulating progenitor cells?

A6: Research suggests that empagliflozin treatment might influence circulating vascular progenitor cells. A sub-study of the this compound-HEART CardioLink-6 trial showed a marked increase in circulating primitive progenitor cells, particularly those expressing CD133 and CD34, after 6 months of empagliflozin treatment. [] Additionally, the treatment was associated with an increase in anti-inflammatory cells with M2 macrophage polarization. []

Q6: Has empagliflozin demonstrated efficacy in preclinical models of diabetic complications?

A7: Preclinical studies have provided valuable insights into empagliflozin's potential therapeutic applications. For instance, empagliflozin demonstrated protective effects against coronary microvascular dysfunction and reduced cardiac pericyte loss in db/db mice. [] Additionally, it mitigated inflammation and preserved blood-retinal barrier structure and function in the same mouse model, suggesting potential benefits for diabetic retinopathy. []

Q7: Are there potential applications of empagliflozin beyond diabetes?

A8: Research on the potential of empagliflozin in conditions beyond diabetes is ongoing. One study found that empagliflozin improved insulin sensitivity, dyslipidemia, and oxidative stress in the kidneys of hereditary hypertriglyceridemic rats, a nonobese, nondiabetic model of metabolic syndrome. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.